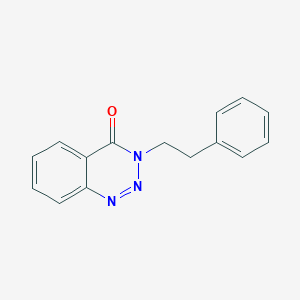

3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one” is a benzotriazinone derivative. Benzotriazinones are a class of organic compounds that contain a benzene ring fused to a triazinone ring. The “2-Phenylethyl” group attached at the 3-position indicates the presence of a phenylethyl group, which is a two-carbon chain (ethyl) attached to a phenyl group .

Molecular Structure Analysis

The molecular structure analysis would involve understanding the arrangement of atoms in the molecule and their connectivity. This typically involves techniques like NMR spectroscopy, X-ray crystallography, or computational methods .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The benzotriazinone core could potentially undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Synthesis of 3-Cyanopyridines

Specific Scientific Field

Organic Chemistry

Summary of the Application

3-Cyanopyridines are synthesized for their potential in various pharmacological activities. They are key constituents in a range of bioactive compounds which occur both artificially and naturally .

Methods of Application or Experimental Procedures

The compounds are synthesized by reacting sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides .

Results or Outcomes

The results revealed that the pyridine derivatives have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .

Metabolic Pathways of Fentanyl Analogs

Specific Scientific Field

Pharmacology and Biochemistry

Summary of the Application

Fentanyl and its analogs are potent synthetic opioids that are used for pain management. Understanding their metabolic pathways can help in the development of new therapeutic strategies and in the detection of their misuse.

Methods of Application or Experimental Procedures

The metabolic pathways of fentanyl and its analogs are studied using various biochemical techniques, including enzymatic assays and mass spectrometry.

Results or Outcomes

Research has shown that fentanyl is metabolized to norfentanyl in human duodenal microsomes; the mean rate is approximately half of the hepatic metabolism .

Antitumor Activity of Pyridine Derivatives

Summary of the Application

Pyridine derivatives have been reported to possess various pharmacological activities, including antitumor activity. They have been studied for their potential in treating liver carcinoma .

Methods of Application or Experimental Procedures

The compounds were synthesized and then evaluated for their antitumor activity against the HEPG2 liver carcinoma cell line .

Results or Outcomes

Metabolic Pathways of Fentanyl Analogs

Summary of the Application

Fentanyl and its analogs are potent synthetic opioids that are used for pain management. Understanding their metabolic pathways can help in the development of new therapeutic strategies and in the detection of their misuse .

Methods of Application or Experimental Procedures

The metabolic pathways of fentanyl and its analogs are studied using various biochemical techniques, including enzymatic assays and mass spectrometry .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-phenylethyl)-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c19-15-13-8-4-5-9-14(13)16-17-18(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSOYWFCGVLLTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298768 |

Source

|

| Record name | MLS002919856 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one | |

CAS RN |

15561-76-9 |

Source

|

| Record name | MLS002919856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002919856 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B180055.png)

![3',6'-Diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B180066.png)